molecular formula C10H16O2 B13539003 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid CAS No. 1261269-54-8

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13539003
CAS No.: 1261269-54-8
M. Wt: 168.23 g/mol
InChI Key: ZHTMNMNQERVGTH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is characterized by a cyclopentane ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid.

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclopropylmethyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclopropylmethyl group can also interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the cyclopropylmethyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.

Properties

CAS No.

1261269-54-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)10(5-1-2-6-10)7-8-3-4-8/h8H,1-7H2,(H,11,12)

InChI Key

ZHTMNMNQERVGTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2CC2)C(=O)O

Origin of Product

United States

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